molecular formula C18H18N2O4S B5187314 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide

Cat. No. B5187314
M. Wt: 358.4 g/mol
InChI Key: CUPIWOQEKPQDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide, also known as MIBAM, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. In antimicrobial and antifungal applications, 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide is thought to inhibit the growth and reproduction of microorganisms by disrupting the cell membrane. In anticancer applications, 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide is thought to inhibit the growth and spread of cancer cells by disrupting various cellular processes.
Biochemical and Physiological Effects:
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. In antimicrobial and antifungal applications, 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide has been shown to inhibit the growth and reproduction of various microorganisms, including bacteria, fungi, and viruses. In anticancer applications, 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide has been shown to inhibit the growth and spread of various types of cancer cells. In herbicidal applications, 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide has been shown to inhibit the growth of various types of weeds.

Advantages and Limitations for Lab Experiments

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use. Another limitation is that it can be toxic to some organisms, which limits its use in certain applications.

Future Directions

There are several future directions for the study of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide. One direction is to further investigate its mechanism of action in order to optimize its use in various applications. Another direction is to explore its potential as a building block for the synthesis of new materials. Additionally, further research is needed to determine its potential as a herbicide and its effects on non-target organisms.

Synthesis Methods

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzoyl chloride with 2-amino-4-methylthiazole to form 2-(2-methylbenzoyl)amino-4-methylthiazole. This compound is then treated with chlorosulfonic acid to form 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide.

Scientific Research Applications

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide has been shown to have antimicrobial, antifungal, and anticancer properties. In agriculture, 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide has been studied for its potential as a herbicide. In material science, 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-methylphenyl)benzamide has been used as a building block for the synthesis of various polymers.

properties

IUPAC Name

N-(2-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-6-3-4-9-16(12)19-17(21)14-7-5-8-15(10-14)20-18(22)13(2)11-25(20,23)24/h3-10,13H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPIWOQEKPQDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.